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These application notes provide a detailed overview and experimental protocols for various
techniques used to prepare solid dispersions of azilsartan medoxomil, a poorly water-soluble
antihypertensive drug. The aim of preparing solid dispersions is to enhance the drug's solubility
and dissolution rate, thereby improving its oral bioavailability.[1][2][3]

Introduction to Azilsartan Medoxomil and Solid
Dispersions

Azilsartan medoxomil is a potent angiotensin Il receptor blocker used for the treatment of
hypertension.[4] It belongs to the Biopharmaceutics Classification System (BCS) Class II,
characterized by low solubility and high permeability.[4] The poor aqueous solubility of
azilsartan medoxomil can limit its dissolution rate in the gastrointestinal tract, leading to
variable absorption and suboptimal bioavailability.

Solid dispersion is a well-established technique to improve the oral bioavailability of poorly
soluble drugs.[4] It involves the dispersion of one or more active ingredients in an inert carrier
or matrix at a solid state.[4] By formulating azilsartan medoxomil as a solid dispersion, the drug
can be converted into an amorphous state, leading to an increased surface area and improved
wettability, which collectively enhance its solubility and dissolution rate.[1][5]
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Commonly used carriers for preparing azilsartan medoxomil solid dispersions include
hydrophilic polymers such as polyvinylpyrrolidone (PVP K30), B-cyclodextrin, polyethylene
glycols (PEGS), poloxamers, and lipid-based carriers like Gelucire.[1][3]

Techniques for Preparing Azilsartan Medoxomil
Solid Dispersions

Several techniques can be employed to prepare solid dispersions of azilsartan medoxomil. The
choice of method depends on the physicochemical properties of the drug and the carrier, as
well as the desired characteristics of the final product.

Solvent Evaporation Method

The solvent evaporation method involves dissolving both the drug and the carrier in a common
solvent, followed by the removal of the solvent to obtain the solid dispersion.[4] This method is
suitable for thermolabile drugs as it can be performed at low temperatures.

Experimental Protocol:
e Preparation of the Solution:

o Accurately weigh azilsartan medoxomil and a hydrophilic carrier (e.g., PVP K30, PEG
4000) in a predetermined ratio (e.g., 1:1, 1:2, 1:3).

o Dissolve the drug and the carrier in a suitable organic solvent, such as methanol or a
mixture of ethanol and dichloromethane, in a beaker with continuous stirring using a
magnetic stirrer until a clear solution is obtained.[6]

» Solvent Evaporation:
o Transfer the solution to a shallow petri dish or a rotary evaporator.

o Allow the solvent to evaporate slowly at room temperature or under reduced pressure at a
controlled temperature (e.g., 40-50°C).

¢ Drying and Pulverization:
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o Once the solvent is completely evaporated, a solid mass or film is obtained.

o Dry the solid dispersion in a desiccator under vacuum for 24-48 hours to remove any
residual solvent.

o Pulverize the dried solid dispersion using a mortar and pestle.

o Sieve the resulting powder through a fine mesh (e.g., #60 or #100 mesh) to obtain a
uniform particle size.

o Store the prepared solid dispersion in a tightly closed container in a desiccator.

Kneading Method

The kneading method involves wetting the physical mixture of the drug and carrier with a small
amount of a hydroalcoholic solvent to form a paste, which is then dried and sieved.

Experimental Protocol:
o Preparation of the Physical Mixture:

o Accurately weigh azilsartan medoxomil and a hydrophilic carrier (e.g., B-cyclodextrin) in a
specific molar ratio (e.g., 1:1, 1:2, 1:4).[7]

o Thoroughly mix the powders in a mortar.
e Kneading:

o Add a small amount of a hydroalcoholic solvent (e.g., water-ethanol, 1:1 v/v) to the
physical mixture dropwise while triturating to form a thick, homogeneous paste.[7]

o Continue kneading for a specified period (e.g., 30-60 minutes) to ensure intimate mixing.

[7]
e Drying and Pulverization:

o Transfer the kneaded mass to a petri dish and dry it in an oven at a controlled temperature
(e.g., 40-50°C) until a constant weight is achieved, or in a desiccator for 48 hours.[7]
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o Pulverize the dried mass using a mortar and pestle.

o Sieve the powder through a fine mesh (e.g., #120 mesh) and store it in a desiccator.[7]

Lipid-Based Solid Dispersions

This technique utilizes lipid-based carriers to enhance the solubility and absorption of lipophilic
drugs like azilsartan medoxomil.

Experimental Protocol:
o Selection of Carrier:

o Choose a suitable hydrophilic lipid-based carrier such as Gelucire 44/14 or Gelucire 50/13.

[6]
o Preparation of the Dispersion:

o Accurately weigh azilsartan medoxomil and the lipid carrier in desired ratios (e.g., 1:1, 1:2,
1:3).[6]

o Dissolve the drug in a suitable solvent mixture (e.g., ethanol and dichloromethane).[6]
o Melt the lipid carrier at a temperature just above its melting point.
o Add the drug solution to the molten carrier with continuous stirring.

o Incorporate an inert carrier like Pearlitol SD 200 to convert the lipid-based solid dispersion
into a free-flowing powder.[6]

o Solidification and Pulverization:
o Allow the mixture to cool and solidify at room temperature.
o Dry the solid mass in a desiccator until completely dry.[6]

o Pulverize the solid dispersion and sieve it to obtain a uniform powder.
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Spray Drying Method (Generalized Protocol)

Spray drying is a continuous process that converts a liquid feed into a dry particulate powder. It
is suitable for heat-sensitive materials due to the short exposure time to high temperatures.

Experimental Protocol:
e Preparation of the Feed Solution:

o Dissolve azilsartan medoxomil and a suitable polymer (e.g., Soluplus®, HPMC) in a
volatile organic solvent or a mixture of solvents (e.g., methanol, ethanol, acetone).[8] The
concentration of solids in the feed solution typically ranges from 5% to 30% w/w.[8]

e Spray Drying Process:

o Set the parameters of the spray dryer. Typical parameters for a lab-scale spray dryer (e.g.,
Buchi B-290) are as follows (these may require optimization):

Inlet Temperature: 100-150°C

Aspirator Rate: 80-100%

Feed Pump Rate: 10-20%

Atomizing Air Flow: 400-600 L/h
e Collection and Storage:
o The solid dispersion is formed as fine particles and collected in the collection chamber.

o Store the collected powder in a desiccator to prevent moisture absorption.

Hot-Melt Extrusion (HME) Method (Generalized Protocol)

HME is a solvent-free process where the drug and carrier are mixed and melted at high
temperatures and then forced through a die to form an extrudate.

Experimental Protocol:
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» Preparation of the Physical Mixture:

o Thoroughly mix azilsartan medoxomil and a thermostable polymer (e.g., PVP VA64,
Soluplus®) in the desired ratio.

e Hot-Melt Extrusion:
o Feed the physical mixture into a hot-melt extruder.

o Set the processing parameters (these will require optimization based on the specific drug-
polymer blend and extruder):

» Barrel Temperature Profile: Gradually increasing from feed zone to die (e.g., 80°C to
160°C).[9]

» Screw Speed: 100-300 RPM.[9]
» Feed Rate: Optimized to ensure consistent throughput.
e Cooling and Processing of Extrudate:
o The molten extrudate is cooled on a conveyor belt.
o The cooled extrudate can be pelletized or milled into a powder.
o Store the final product in a tightly sealed container.

Data Presentation

Table 1: Summary of Azilsartan Medoxomil Solid Dispersion Formulations and Solubility
Enhancement
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Solubility
Formulation Preparation . Drug:Carrie = Enhanceme
Carrier . Reference
Code Method r Ratio nt (Fold
Increase)
Physical B-
AZLC2 _ _ 1:2 4 [1]
Mixture Cyclodextrin
: B- _
SD-3 Kneading ] 14 9 [2]
Cyclodextrin
Solvent
B3 _ PVP-K30 1:0.5 4 [3]
Evaporation
Solvent Gelucire - (Solubility:
ASD6 , 1:3 [6]
Evaporation 50/13 65.57 mg/mL)
Solvent
- _ PEG 4000 1:3 3.88
Evaporation
- Spray Drying HPMCE5S5 LV - - [10]
Solvent
- , PVPK-30 - - [10]
Evaporation

Table 2: Dissolution Profile of Azilsartan Medoxomil Solid Dispersions
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. % Drug % Drug
. Preparati
Formulati . Drug:Carr Release Release Referenc
on Carrier . .
on Code ier Ratio (at 30 (at 60 e
Method . .
min) min)
Pure Drug - - - < 30% - [2]
Physical B )
PM-3 ) Cyclodextri  1:4 71% [2]
Mixture
n
B_
SD-3 Kneading Cyclodextri  1:4 82% [2]
n
Solvent ]
) Gelucire
ASD6 Evaporatio 1:3 98.9% - [6]
50/13
n
Marketed
Formulatio - - - - [6]
n
SD-6
Spray HPMC E5
(Spray ) - 95.25% [10]
) Drying LV
Dried)
NSP-6 Solvent
(Nanosusp  Evaporatio PVPK-30 - 98.14% [10]
ension) n

Characterization of Solid Dispersions
In Vitro Dissolution Studies

Protocol:

o Apparatus: USP Dissolution Apparatus Il (Paddle type).

¢ Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) or 0.1N HCL[6][7]
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e Temperature: 37 + 0.5°C.[6]

o Paddle Speed: 50 or 75 rpm.[6]

e Procedure:

o

Place a quantity of solid dispersion equivalent to a specific dose of azilsartan medoxomil
(e.g., 40 mg) into the dissolution vessel.

o Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60
minutes).

o Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution
medium.

o Filter the samples through a 0.45 um membrane filter.

o Analyze the samples for drug content using a validated UV-Vis spectrophotometric method
at the Amax of azilsartan medoxomil (approximately 248 nm).[4][7]

o Calculate the cumulative percentage of drug released at each time point.

Fourier Transform Infrared (FTIR) Spectroscopy

Protocol:

o Sample Preparation: Prepare pellets by mixing a small amount of the solid dispersion
powder with potassium bromide (KBr) in a 1:100 ratio and compressing the mixture.

¢ Analysis: Scan the pellets over a wavenumber range of 4000 to 400 cm~1.

« Interpretation: Compare the spectrum of the solid dispersion with the spectra of the pure
drug and the carrier to identify any interactions, such as hydrogen bonding, indicated by
shifts in the characteristic peaks.[7]

Differential Scanning Calorimetry (DSC)

Protocol:
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o Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion into an aluminum pan
and seal it.

e Analysis: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range of 30
to 300°C under a nitrogen atmosphere.

« Interpretation: The absence of the drug's characteristic melting endotherm in the thermogram
of the solid dispersion suggests that the drug is in an amorphous state.[1][7]
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Caption: Workflow for Kneading Method.
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Caption: Workflow for Spray Drying Method.
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Caption: Workflow for Hot-Melt Extrusion Method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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